molecular formula C23H38ClN3O B1670763 Disobutamide CAS No. 68284-69-5

Disobutamide

Cat. No.: B1670763
CAS No.: 68284-69-5
M. Wt: 408.0 g/mol
InChI Key: YKFWMDHZMQLWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disobutamide is a chemical compound known for its potential in suppressing ventricular arrhythmias. It has been studied extensively in various animal models, including dogs with ouabain-induced toxicity and myocardial infarction. Despite its promising therapeutic effects, this compound was withdrawn from clinical testing due to the induction of clear cytoplasmic vacuoles in toxicity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disobutamide involves multiple steps, starting with the preparation of the core structure, which includes a piperidine ring and a butanamide moiety. The key steps typically involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Butanamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents.

    Introduction of Substituents:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques like continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group in this compound can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of disobutamide involves its interaction with cellular membranes, leading to the formation of clear cytoplasmic vacuoles. This process is thought to be mediated by its amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt normal cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lysosomal and non-lysosomal vesicles .

Comparison with Similar Compounds

    Amiodarone: Another antiarrhythmic agent known for its ability to induce cytoplasmic vacuoles.

    Chlorpromazine: A phenothiazine derivative that also causes vacuolation in cells.

    Quinidine: An antiarrhythmic compound with similar effects on cellular vacuolation.

Uniqueness of Disobutamide: this compound is unique in its specific induction of clear cytoplasmic vacuoles without apparent overt toxicity in functional tests. This makes it a valuable tool for studying intracellular drug storage mechanisms and the effects of xenobiotics on cellular structures .

Properties

CAS No.

68284-69-5

Molecular Formula

C23H38ClN3O

Molecular Weight

408.0 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28)

InChI Key

YKFWMDHZMQLWBO-UHFFFAOYSA-N

SMILES

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C

Canonical SMILES

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(2-bis(1-methylethyl)amino)-alpha-(2-chlorophenyl)-1-piperidinebutanamide
disobutamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disobutamide
Reactant of Route 2
Reactant of Route 2
Disobutamide
Reactant of Route 3
Disobutamide
Reactant of Route 4
Disobutamide
Reactant of Route 5
Disobutamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Disobutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.